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Compound of Interest
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Cat. No.: B021905 Get Quote

Introduction:

6-Nitroindazole is a heterocyclic aromatic organic compound that serves as a crucial building

block in medicinal chemistry and drug development. Its derivatives have shown a wide range of

biological activities, including as kinase inhibitors for cancer therapy. Accurate structural

elucidation and purity assessment of 6-Nitroindazole are paramount for any research and

development endeavor. This document provides detailed application notes and experimental

protocols for the comprehensive spectroscopic analysis of 6-Nitroindazole using Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Data Presentation
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 6-Nitroindazole.

Table 1: ¹H NMR Spectral Data for 6-Nitroindazole
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Assignment Chemical Shift (δ) in ppm

NH 13.8

H-7 8.474

H-5 8.356

H-3 8.030

H-4 7.954

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectral Data for 6-Nitroindazole
Assignment Chemical Shift (δ) in ppm

C-7a 145.82

C-6 138.50

C-3 134.22

C-3a 126.04

C-5 121.79

C-4 114.70

C-7 106.90

Solvent: DMSO-d₆[1]

Table 3: Mass Spectrometry Data for 6-Nitroindazole
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Parameter Value

Molecular Formula C₇H₅N₃O₂

Molecular Weight 163.13 g/mol

Major Peaks (m/z)

Top Peak 90

2nd Highest 163

3rd Highest 63

Ionization Method: Electron Ionization (EI)[2]

Table 4: IR Spectroscopy Data for 6-Nitroindazole
Functional Group Vibrational Frequency (cm⁻¹)

N-H Stretch
(Not explicitly stated, but expected in the 3200-

3500 cm⁻¹ region)

Aromatic C-H Stretch
(Not explicitly stated, but expected around 3000-

3100 cm⁻¹)

NO₂ Asymmetric Stretch
(Not explicitly stated, but expected around 1500-

1550 cm⁻¹)

NO₂ Symmetric Stretch
(Not explicitly stated, but expected around 1340-

1380 cm⁻¹)

C=C Aromatic Stretch
(Not explicitly stated, but expected in the 1400-

1600 cm⁻¹ region)

Technique: KBr Pellet[1][2]

Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below. These

protocols are intended as a guide and may require optimization based on the specific

instrumentation and sample characteristics.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of 6-Nitroindazole.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

Weigh approximately 5-10 mg of purified 6-Nitroindazole.

Dissolve the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean,

dry NMR tube.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if

necessary.

¹H NMR Data Acquisition:

Tune and shim the spectrometer to achieve optimal magnetic field homogeneity.

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds. The number of scans can range from 8 to 64 depending on

the sample concentration.[3]

¹³C NMR Data Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

A significantly larger number of scans (e.g., 1024 or more) is typically required due to the low

natural abundance of the ¹³C isotope.[3]

Data Processing and Analysis:

Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the

frequency-domain spectrum.

Perform phase and baseline corrections.
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Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts (δ), coupling constants (J), and multiplicities to assign the signals

to the respective protons and carbons in the 6-Nitroindazole molecule.

Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in 6-Nitroindazole.

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

Sample Preparation (KBr Pellet Method):

Thoroughly grind a small amount (1-2 mg) of 6-Nitroindazole with approximately 100-200

mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Transfer the powder to a pellet-forming die.

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a

transparent or semi-transparent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.[4]

Data Analysis:

Analyze the spectrum to identify characteristic absorption peaks corresponding to the

various functional groups, such as N-H, aromatic C-H, C=C, and the nitro (NO₂) group.

Compare the obtained spectrum with reference spectra of indazole derivatives to confirm the

presence of key structural motifs.

Mass Spectrometry (MS)
Objective: To confirm the molecular weight and fragmentation pattern of 6-Nitroindazole.
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Instrumentation: Mass Spectrometer, often coupled with a Gas Chromatography (GC-MS) or

Liquid Chromatography (LC-MS) system.

Sample Preparation:

Prepare a dilute solution of 6-Nitroindazole (typically 1 mg/mL) in a suitable volatile solvent

such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):

Introduce the sample into the ion source. For GC-MS, the sample is vaporized and

separated on a GC column before entering the mass spectrometer.

Acquire the mass spectrum in positive ion mode. The standard electron energy for EI is 70

eV.

Data Analysis:

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of 6-Nitroindazole.

Analyze the fragmentation pattern to gain further structural information. The major fragment

peaks can provide insights into the stability of different parts of the molecule.

Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of 6-
Nitroindazole.
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Workflow for Spectroscopic Analysis of 6-Nitroindazole
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Caption: Experimental workflow for the spectroscopic analysis of 6-Nitroindazole.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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